molecular formula C7H6BrN3 B569876 4-溴-6-甲基-1H-吡唑并[3,4-b]吡啶 CAS No. 1369326-01-1

4-溴-6-甲基-1H-吡唑并[3,4-b]吡啶

货号: B569876
CAS 编号: 1369326-01-1
分子量: 212.05
InChI 键: IHPLRMNZEAPFQB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

Synthesis and Structural Characteristics

The synthesis of 4-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridine often involves various synthetic methodologies that allow for the introduction of substituents at specific positions on the pyrazolo-pyridine scaffold. The compound can be synthesized through methods such as:

  • Electrophilic Aromatic Substitution : Utilizing bromine and methyl groups to introduce substituents at the 4 and 6 positions.
  • Cross-Coupling Reactions : Employing techniques like Suzuki-Miyaura coupling to modify the compound further for enhanced biological activity.

These synthetic routes typically yield high purity and can be optimized for larger-scale production.

Kinase Inhibition

4-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridine derivatives have shown significant activity as fibroblast growth factor receptor (FGFR) kinase inhibitors. These receptors are crucial in various cancers, making this compound an attractive lead for cancer therapy. Studies indicate that specific derivatives exhibit:

  • Potent Inhibition : Certain analogs have been reported to inhibit FGFR with IC50 values in the nanomolar range.
  • Selectivity : The structure allows for selective targeting of FGFR over other kinases, minimizing off-target effects.

Antitumor Activity

In vivo studies have demonstrated that some derivatives exhibit substantial antitumor effects in models driven by FGFR1. For instance, a notable derivative showed:

  • Significant Tumor Reduction : In xenograft models, it led to a marked decrease in tumor size compared to controls.
  • Favorable Pharmacokinetics : These compounds often display good absorption and distribution profiles, enhancing their therapeutic potential.

Case Studies

A variety of studies have documented the efficacy of 4-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridine derivatives:

StudyCompoundTargetOutcome
7nFGFRSignificant antitumor activity in H1581 xenograft model
Trisubstituted DerivativesVarious Cancer Cell LinesLow μM antiproliferative activity without systemic toxicity
Novel DerivativesKinase InhibitorsEffective against multiple kinase targets with minimal side effects

These studies underscore the compound's versatility and potential as a therapeutic agent.

生物活性

4-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activity, mechanisms of action, and potential applications in cancer therapy and other diseases.

Chemical Structure and Properties

Molecular Formula: C_8H_8BrN_3
Molecular Weight: 212.05 g/mol
IUPAC Name: 4-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridine

The compound features a pyrazolo[3,4-b]pyridine core, characterized by a fused ring system that contributes to its biological activity. The presence of the bromine atom at position 4 and the methyl group at position 6 enhances its reactivity and interaction with biological targets.

Synthesis

The synthesis of 4-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridine typically involves the condensation of 5-aminopyrazoles with electrophilic three-carbon synthons. This process allows for various substitutions that can modify the biological properties of the resultant compounds.

Anticancer Properties

Research has demonstrated that derivatives of pyrazolo[3,4-b]pyridine exhibit significant anticancer activity. For instance, in a study focused on FGFR kinase inhibitors, a related compound showed potent antitumor effects in xenograft models driven by FGFR1, suggesting that similar derivatives could also be effective against various cancer types .

Table 1: Comparison of Biological Activities

CompoundTarget/ActivityIC50 Value (μM)Reference
4-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridineFGFR Kinase InhibitionNot specified
Compound 15yTBK1 Inhibition0.2
Compound with N(1)CH3Antituberculotic ActivityNot specified

The mechanism of action for 4-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridine primarily involves its interaction with specific molecular targets such as TRK receptors and various kinases. These interactions lead to the inhibition of signaling pathways critical for cancer cell proliferation and survival.

Case Studies

  • FGFR Kinase Inhibition : A series of pyrazolo[3,4-b]pyridine derivatives were evaluated for their ability to inhibit FGFR kinases. Among these, one compound demonstrated significant antitumor activity in an H1581 xenograft model, highlighting its potential as a therapeutic agent in cancer treatment .
  • TBK1 Inhibition : Another study identified derivatives as potent TBK1 inhibitors with an IC50 value of 0.2 nM for one lead compound (15y). This compound effectively inhibited downstream signaling pathways involved in immune responses and cancer progression .

Applications in Medicinal Chemistry

Due to its unique structure and biological activity, 4-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridine serves as a core structure for developing various therapeutic agents. Its applications include:

  • Cancer Treatment : As a scaffold for designing selective inhibitors targeting kinases involved in tumor growth.
  • Antituberculotic Agents : Modification of the compound has shown promising results against Mycobacterium tuberculosis .
  • Inflammatory Diseases : Compounds derived from this structure have been investigated for their anti-inflammatory properties through inhibition of key signaling pathways .

属性

IUPAC Name

4-bromo-6-methyl-1H-pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-4-2-6(8)5-3-9-11-7(5)10-4/h2-3H,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHPLRMNZEAPFQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=NNC2=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。